6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Overview
Description
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable scaffold for the development of novel therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors involved in cellular processes .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been shown to have significant effects on cellular processes .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step procedures that include the formation of the pyrrolo[3,2-c]pyridine core followed by functional group modifications. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base can yield the desired pyrrolo[3,2-c]pyridine core. Subsequent steps may include chlorination and carboxylation to introduce the chlorine atom and carboxylic acid group, respectively .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form more complex structures
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases (e.g., potassium carbonate), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve elevated temperatures and inert atmospheres to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel therapeutic agents targeting various diseases, including cancer and diabetes
Biological Research: It is used in the study of biological pathways and molecular targets, particularly those involving kinase inhibition and signal transduction.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid: This compound has the carboxylic acid group at the 2-position instead of the 3-position.
Indole Derivatives: These compounds share a similar heterocyclic structure and are widely studied for their biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-1-6-4(2-11-7)5(3-10-6)8(12)13/h1-3,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSBIZUSTXPPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646771 | |
Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-67-2 | |
Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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